Methyl2-(2-((2,5-dichlorophenoxy)methyl)morpholino)acetate
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Overview
Description
Methyl 2-(2-((2,5-dichlorophenoxy)methyl)morpholino)acetate is a chemical compound with the molecular formula C13H15Cl2NO4 and a molecular weight of 334.2 g/mol . It is known for its high purity and versatility in various applications, making it a valuable compound in scientific research and industrial processes .
Preparation Methods
The synthesis of Methyl 2-(2-((2,5-dichlorophenoxy)methyl)morpholino)acetate typically involves the reaction of 2,5-dichlorophenol with morpholine and methyl chloroacetate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity .
Chemical Reactions Analysis
Methyl 2-(2-((2,5-dichlorophenoxy)methyl)morpholino)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Methyl 2-(2-((2,5-dichlorophenoxy)methyl)morpholino)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Methyl 2-(2-((2,5-dichlorophenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Methyl 2-(2-((2,5-dichlorophenoxy)methyl)morpholino)acetate can be compared with similar compounds such as:
Methyl 2-(2-chlorophenyl)acetate: This compound has a similar structure but lacks the morpholino group, which can affect its reactivity and biological activity.
Methyl 2-(2,4-dichlorophenoxy)acetate: This compound has a similar phenoxy group but differs in the position of the chlorine atoms, which can influence its chemical properties and applications.
The unique combination of the morpholino group and the 2,5-dichlorophenoxy group in Methyl 2-(2-((2,5-dichlorophenoxy)methyl)morpholino)acetate contributes to its distinct reactivity and versatility in various applications .
Biological Activity
Methyl 2-(2-((2,5-dichlorophenoxy)methyl)morpholino)acetate, a compound featuring a morpholine moiety and a dichlorophenoxy group, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of Methyl 2-(2-((2,5-dichlorophenoxy)methyl)morpholino)acetate can be described as follows:
- Molecular Formula : C14H16Cl2N1O3
- Molecular Weight : 303.19 g/mol
This compound is characterized by a morpholine ring, which is known for its ability to interact with various biological targets, and a dichlorophenoxy group that may contribute to its bioactivity.
Research indicates that compounds with similar structures often exhibit activity through several mechanisms:
- Receptor Modulation : Compounds containing morpholine derivatives have been shown to interact selectively with sigma receptors (σ1 and σ2). For instance, a related compound demonstrated high affinity for the σ1 receptor, suggesting that Methyl 2-(2-((2,5-dichlorophenoxy)methyl)morpholino)acetate may also exhibit similar receptor interactions .
- Anticancer Activity : Morpholine-containing compounds have been investigated for their anticancer properties. Studies have shown that they can inhibit cell proliferation in various cancer cell lines, including breast cancer cells (MCF-7), through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Anticancer Potential :
A study evaluated the antiproliferative effects of a structurally similar compound on MCF-7 breast cancer cells. The results indicated significant inhibition of cell growth, suggesting that modifications in the morpholine structure could enhance anticancer activity . -
Sigma Receptor Affinity :
Another investigation focused on the binding affinity of a related morpholine derivative to sigma receptors. The findings revealed that the compound exhibited preferential binding to the σ1 receptor over the σ2 receptor, indicating potential therapeutic implications in pain management or neuroprotection . -
Toxicity Assessment :
Preliminary toxicity evaluations indicated favorable safety profiles for morpholine derivatives in animal models. However, further studies are necessary to assess long-term effects and potential toxicological risks associated with chronic exposure .
Properties
Molecular Formula |
C14H17Cl2NO4 |
---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
methyl 2-[2-[(2,5-dichlorophenoxy)methyl]morpholin-4-yl]acetate |
InChI |
InChI=1S/C14H17Cl2NO4/c1-19-14(18)8-17-4-5-20-11(7-17)9-21-13-6-10(15)2-3-12(13)16/h2-3,6,11H,4-5,7-9H2,1H3 |
InChI Key |
IDVHQGIIZFKGNC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCOC(C1)COC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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